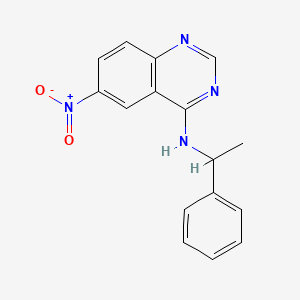
6-Methoxy-2-methyl-4-(2-(pyridin-3-ylmethylene)hydrazinyl)quinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Metoxi-2-metil-4-(2-(piridin-3-ilmetilen)hidracinil)quinolina es un compuesto heterocíclico que pertenece a la familia de la quinolina. Este compuesto se caracteriza por su estructura compleja, que incluye un núcleo de quinolina sustituido con grupos metoxi, metil e hidracinil de piridinilmetileno. Tiene una fórmula molecular de C17H16N4O y un peso molecular de 292,34 g/mol .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 6-Metoxi-2-metil-4-(2-(piridin-3-ilmetilen)hidracinil)quinolina generalmente implica la condensación de 6-metoxi-2-metilquinolina-4-carbaldehído con hidracina de piridin-3-ilmetileno. La reacción generalmente se lleva a cabo en presencia de un solvente adecuado, como etanol o metanol, en condiciones de reflujo . La mezcla de reacción se enfría y el producto se aísla por filtración y se purifica por recristalización.
Métodos de producción industrial
Los métodos de producción industrial para este compuesto no están bien documentados en la literatura. Es probable que se empleen rutas sintéticas similares a mayor escala, con optimizaciones para rendimiento y pureza. También se puede explorar el uso de reactores de flujo continuo y plataformas de síntesis automatizadas para mejorar la eficiencia de la producción .
Análisis De Reacciones Químicas
Tipos de reacciones
6-Metoxi-2-metil-4-(2-(piridin-3-ilmetilen)hidracinil)quinolina puede sufrir varios tipos de reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar utilizando agentes oxidantes como permanganato de potasio o peróxido de hidrógeno.
Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes reductores como borohidruro de sodio o hidruro de aluminio y litio.
Sustitución: El compuesto puede sufrir reacciones de sustitución nucleófila, particularmente en el grupo hidracinil de piridinilmetileno.
Reactivos y condiciones comunes
Oxidación: Permanganato de potasio en un medio ácido.
Reducción: Borohidruro de sodio en etanol.
Sustitución: Nucleófilos como aminas o tioles en presencia de una base.
Principales productos formados
Oxidación: Formación de derivados de óxido de N-quinolina.
Reducción: Formación de derivados de hidracina reducidos.
Sustitución: Formación de derivados de quinolina sustituidos.
Aplicaciones Científicas De Investigación
6-Metoxi-2-metil-4-(2-(piridin-3-ilmetilen)hidracinil)quinolina tiene varias aplicaciones de investigación científica:
Química: Utilizado como bloque de construcción para la síntesis de compuestos heterocíclicos más complejos.
Biología: Investigado por sus posibles actividades biológicas, incluidas las propiedades antimicrobianas y anticancerígenas.
Medicina: Explorado como un compuesto principal para el desarrollo de nuevos agentes terapéuticos.
Industria: Utilizado en el desarrollo de nuevos materiales y catalizadores.
Mecanismo De Acción
El mecanismo de acción de 6-Metoxi-2-metil-4-(2-(piridin-3-ilmetilen)hidracinil)quinolina no se comprende completamente. Se cree que interactúa con varios objetivos moleculares, incluidas enzimas y receptores, a través de su núcleo de quinolina y su grupo hidracinil. Estas interacciones pueden modular las vías biológicas, lo que lleva a los efectos biológicos observados .
Comparación Con Compuestos Similares
Compuestos similares
Quinolina: Una estructura más simple con una amplia gama de actividades biológicas.
Cloroquina: Un fármaco antimalárico con un núcleo de quinolina.
Camptotecina: Un agente anticancerígeno con una estructura basada en la quinolina.
Unicidad
6-Metoxi-2-metil-4-(2-(piridin-3-ilmetilen)hidracinil)quinolina es única debido a su patrón de sustitución específico, que confiere propiedades químicas y biológicas distintas. La presencia de los grupos metoxi e hidracinil de piridinilmetileno aumenta su potencial para diversas reacciones químicas y actividades biológicas .
Propiedades
Fórmula molecular |
C17H16N4O |
|---|---|
Peso molecular |
292.33 g/mol |
Nombre IUPAC |
6-methoxy-2-methyl-N-[(Z)-pyridin-3-ylmethylideneamino]quinolin-4-amine |
InChI |
InChI=1S/C17H16N4O/c1-12-8-17(21-19-11-13-4-3-7-18-10-13)15-9-14(22-2)5-6-16(15)20-12/h3-11H,1-2H3,(H,20,21)/b19-11- |
Clave InChI |
ZXVHYKHTAQEISS-ODLFYWEKSA-N |
SMILES isomérico |
CC1=CC(=C2C=C(C=CC2=N1)OC)N/N=C\C3=CN=CC=C3 |
SMILES canónico |
CC1=CC(=C2C=C(C=CC2=N1)OC)NN=CC3=CN=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-(2-Chlorobenzyl)-1-oxa-4,9-diazaspiro[5.5]undecan-3-one](/img/structure/B11836771.png)
![tert-butyl 4-(1H-pyrrolo[3,2-b]pyridin-7-yl)cyclohexanecarboxylate](/img/structure/B11836775.png)





![Benzo[g]quinazoline-5,10-dione, 4-methyl-2-phenyl-](/img/structure/B11836815.png)
![5-Iodo-2,7-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B11836818.png)


![(1R,3'R)-tert-Butyl 3'-methylspiro[indene-1,4'-piperidine]-1'-carboxylate](/img/structure/B11836838.png)

